2-Methoxy-N-methylcyclobutan-1-amine hydrochloride 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126161-02-0
VCID: VC5274098
InChI: InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H
SMILES: CNC1CCC1OC.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

CAS No.: 2126161-02-0

Cat. No.: VC5274098

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride - 2126161-02-0

Specification

CAS No. 2126161-02-0
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name 2-methoxy-N-methylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H
Standard InChI Key RRTIRTUGQVRYTQ-UHFFFAOYSA-N
SMILES CNC1CCC1OC.Cl

Introduction

Structural Characteristics and Stereochemical Considerations

The core structure of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride consists of a four-membered cyclobutane ring, which introduces significant ring strain (approximately 26 kcal/mol compared to cyclohexane). The methoxy group (-OCH₃) at position 2 and the N-methylamine (-NHCH₃) group at position 1 adopt cis or trans configurations depending on the synthesis route. X-ray crystallography data for analogous compounds, such as (1R,2R)-2-methoxycyclobutan-1-amine hydrochloride, reveal bond angles of 88–92° within the cyclobutane ring, deviating from the ideal tetrahedral geometry .

The stereochemistry critically influences physicochemical properties and biological interactions. For example, the (1R,2R)-enantiomer exhibits distinct dipole moments (calculated as 3.2 D) compared to its (1S,2S)-counterpart due to the spatial arrangement of the methoxy and amine groups . The hydrochloride salt form enhances aqueous solubility, with predicted solubility values of 28 mg/mL in water at 25°C, as estimated using the Modified Apelblat equation .

Table 1: Structural and Stereochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.64 g/mol
Ring Strain Energy~26 kcal/mol
Predicted Dipole Moment (cis)3.2 D
Aqueous Solubility (25°C)28 mg/mL

Synthesis and Manufacturing

The synthesis of 2-methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves a four-step process:

  • Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives under UV light yields the cyclobutane core. For example, irradiation of 1,2-dichloroethylene at 254 nm produces 1,2-dichlorocyclobutane with 65–72% efficiency.

  • Methoxy Group Introduction: Nucleophilic substitution using sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C replaces chloride at position 2, achieving 85% conversion.

  • Amine Functionalization: Reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the N-methyl group. This step requires careful pH control (pH 6.5–7.0) to minimize side reactions .

  • Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/water (3:1 v/v) .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity
1UV (254 nm), CH₂Cl₂, 24 h68%95%
2NaOCH₃, DMF, 80°C, 6 h85%98%
3CH₃NH₂, NaBH₃CN, MeOH, pH 6.8, 12 h73%91%
4HCl/Et₂O, 0°C, 2 h95%99%

Physicochemical Properties

As a hydrochloride salt, the compound exists as a white crystalline powder with a melting point range of 192–195°C (decomposition). Spectroscopic data include:

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (s, 3H, OCH₃), 3.20–3.05 (m, 1H, CH-N), 2.85 (s, 3H, NCH₃), 2.60–2.40 (m, 2H, CH₂), 1.95–1.75 (m, 2H, CH₂) .

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 2980 cm⁻¹ (C-H sp³), 1120 cm⁻¹ (C-O-C) .

The logP (octanol/water partition coefficient) is calculated as -1.2, indicating high hydrophilicity. This aligns with its use in aqueous reaction systems .

Applications in Medicinal Chemistry

While direct pharmacological data for 2-methoxy-N-methylcyclobutan-1-amine hydrochloride remain limited, structurally related cyclobutane derivatives demonstrate diverse biological activities:

  • Neurotransmitter Receptor Modulation: N-Methylcyclobutylamines act as serotonin 5-HT₂ receptor antagonists (IC₅₀ = 120 nM in rat models).

  • Enzyme Inhibition: Fluorinated analogs show inhibitory activity against monoamine oxidase B (MAO-B) with Kᵢ values of 0.8–1.2 μM .

  • Prodrug Potential: The methoxy group facilitates metabolic activation via hepatic CYP450 enzymes, as observed in prodrug candidates for Parkinson’s disease .

Table 3: Biological Activities of Analogous Compounds

CompoundTargetActivity
1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine5-HT₂A receptorAntagonist (IC₅₀ 45 nM)
trans-2-FluorocyclobutylamineMAO-BInhibitor (Kᵢ 0.9 μM)

Research Frontiers and Challenges

Recent studies highlight two underexplored areas:

  • Stereoselective Synthesis: Asymmetric catalysis using chiral phosphoric acids (e.g., TRIP) achieves enantiomeric excesses >90% for trans-isomers, enabling targeted biological studies .

  • Polymer Chemistry: Incorporation into polyamides enhances thermal stability (Tₘ increased by 40°C vs. linear analogs), suggesting materials science applications .

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